Cas no 853400-76-7 (Trofinetide)

Trofinetide structure
Trofinetide structure
Product Name:Trofinetide
Número CAS:853400-76-7
MF:C13H21N3O6
Megavatios:315.322343587875
CID:664574
Update Time:2025-10-05

Trofinetide Propiedades químicas y físicas

Nombre e identificación

    • L-Glutamic acid, glycyl-2-methyl-L-prolyl-
    • Trofinetide
    • Glycyl-2-methyl-L-prolyl-L-glutamic acid (ACI)
    • Daybue
    • Glycyl-L-2-methylprolyl-L-glutamic acid
    • NNZ 2566
    • Renchi: 1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1
    • Clave inchi: BUSXWGRAOZQTEY-SDBXPKJASA-N
    • Sonrisas: C([C@@]1(CCCN1C(=O)CN)C)(=O)N[C@H](C(=O)O)CCC(=O)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 9

Trofinetide Información de Seguridad

  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Trofinetide PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
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853400-76-7 98%
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853400-76-7 99.94%
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853400-76-7 99.30%
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MedChemExpress
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853400-76-7 99.30%
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MedChemExpress
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853400-76-7 99.30%
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Trofinetide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
1.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referencia
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, rt; rt → reflux; 3 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
2.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
4.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referencia
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referencia
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 2-Phenylbenzoxazole ,  Diisopropylethylamine Solvents: Dichloromethane ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  rt
1.3 Reagents: 2-Phenylbenzoxazole ,  Diisopropylethylamine Solvents: Dichloromethane ;  rt
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referencia
Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships
De Diego, Sergio A. Alonso; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(9), 2279-2283

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
2.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referencia
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
1.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
3.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referencia
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
1.2 5 min, -78 °C; 2 h, -78 °C → -50 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, rt; rt → reflux; 3 h, reflux
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
3.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
4.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
5.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referencia
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Chloroform ;  6 h, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
2.2 5 min, -78 °C; 2 h, -78 °C → -50 °C
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, rt; rt → reflux; 3 h, reflux
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
4.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
5.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
6.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
6.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
Referencia
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Trofinetide Raw materials

Trofinetide Preparation Products

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